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Compound of Interest

5-Methylisoxazole-3-carbonyl!
Compound Name:
chloride

Cat. No.: B1587302

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characteristics of 5-Methylisoxazole-3-carbonyl chloride (CAS No. 39499-34-8), a key
building block in medicinal chemistry and drug development. This document is intended for
researchers, scientists, and professionals in the field who require a detailed understanding of
the spectral properties of this compound for identification, purity assessment, and reaction
monitoring.

Introduction: The Significance of 5-Methylisoxazole-
3-carbonyl chloride

5-Methylisoxazole-3-carbonyl chloride is a reactive acyl chloride featuring a five-membered
aromatic heterocycle. This structure is a common motif in a variety of pharmacologically active
compounds. The carbonyl chloride group provides a reactive handle for the synthesis of a wide
range of derivatives, including amides and esters, which are frequently explored in the
development of new therapeutic agents.[1] Accurate and thorough spectroscopic
characterization is therefore paramount to ensure the quality of starting materials and the
successful synthesis of target molecules.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 5-Methylisoxazole-3-carbonyl chloride. While extensive searches
for experimentally derived spectra have been conducted, the readily available public data is
limited. A key publication by Ganesh et al. (2015) describes the synthesis of this compound for
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use as a starting material; however, it does not provide its detailed spectroscopic
characterization.[1][2] Therefore, this guide will present a combination of expected spectral
features based on the analysis of closely related structures and predicted data from
computational models, providing a robust framework for researchers.

Molecular Structure and Key Physicochemical
Properties

The foundational step in interpreting spectroscopic data is a thorough understanding of the
molecule's structure and fundamental properties.

Identifier Value

IUPAC Name 5-methyl-1,2-oxazole-3-carbonyl chloride
CAS Number 39499-34-8

Molecular Formula CsH4CINO:2

Molecular Weight 145.54 g/mol

Physical Form Liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the absence of readily available experimental spectra in the public domain,
the following data is based on predictive models and analysis of similar isoxazole structures.

Predicted *H NMR Spectral Data

The proton NMR spectrum of 5-Methylisoxazole-3-carbonyl chloride is expected to be
relatively simple, exhibiting two distinct signals.
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Predicted Chemical

_ Multiplicity Integration Assignment
Shift (&) ppm
~2.6 Singlet 3H -CHs
~6.8 Singlet 1H Isoxazole C4-H

Causality Behind Assignments:

e The methyl protons (-CHs) are attached to the C5 position of the isoxazole ring. Their
chemical shift is anticipated to be in the aliphatic region, typically around 2.6 ppm. The
absence of adjacent protons results in a singlet multiplicity.

» The isoxazole ring proton (C4-H) is the sole proton on the heterocyclic ring. Its environment
is influenced by the electronegative oxygen and nitrogen atoms, as well as the electron-
withdrawing carbonyl chloride group at the adjacent C3 position. This deshielding effect is
expected to shift the proton downfield to approximately 6.8 ppm. It will also appear as a
singlet due to the lack of neighboring protons.

Predicted **C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (&) ppm Assignment

~12 -CHs

~ 105 C4

~ 160 C3

~ 175 C5

~ 158 Carbonyl Carbon (-COCI)

Causality Behind Assignments:

o The methyl carbon (-CHs) is expected at the highest field (lowest ppm value) due to its sp3
hybridization.
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e The isoxazole ring carbons (C3, C4, and C5) will be significantly downfield due to their sp2
hybridization and the influence of the heteroatoms. The C4 carbon, being adjacent to the
electron-withdrawing carbonyl group, is expected to be the most shielded of the ring
carbons. The C3 and C5 carbons, being directly bonded to the electronegative oxygen and
nitrogen atoms, will be further downfield.

e The carbonyl carbon (-COCI) is anticipated to be the most downfield signal due to the strong
deshielding effect of the double-bonded oxygen and the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
IR spectrum of 5-Methylisoxazole-3-carbonyl chloride will be dominated by the stretching
vibration of the carbonyl group.

Predicted Wavenumber

(cm-) Intensity Assignment

~ 1780 - 1750 Strong C=0 stretch (acyl chloride)

~ 1620 - 1580 Medium C=N stretch (isoxazole ring)
~ 1450 - 1400 Medium C=C stretch (isoxazole ring)
~ 1380 - 1360 Medium C-H bend (methyl)

~ 1200 - 1000 Strong C-O stretch (isoxazole ring)
~ 800 - 700 Strong C-Cl stretch

Causality Behind Assignments:

e The most characteristic peak will be the strong C=0 stretching vibration of the acyl chloride
at a high wavenumber (typically 1780-1750 cm~1). This high frequency is a hallmark of acyl
chlorides and is a key diagnostic feature.

e The isoxazole ring vibrations (C=N and C=C stretching) will appear in the double bond
region of the spectrum.
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» The presence of the methyl group will be indicated by a C-H bending vibration.

e The C-O stretching within the isoxazole ring and the C-ClI stretching will be present in the
fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for confirmation of its identity.

Expected Molecular lon Peak:

e The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) at
m/z 145.

e Due to the natural abundance of the 3’Cl isotope, an M+2 peak at m/z 147 with an intensity
of approximately one-third of the M* peak is also anticipated.

Predicted Fragmentation Pathway:

The primary fragmentation pathway is likely to be the loss of the chlorine radical, followed by
the loss of carbon monoxide.

[CsH4aCINO2]+ -CI [CsHaNO2]* -CO [CaH4aNO]*
m/z 145 m/z 110 m/z 82

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway of 5-Methylisoxazole-3-carbonyl chloride
in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of the
spectroscopic data discussed in this guide.

NMR Data Acquisition
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o Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylisoxazole-3-carbonyl
chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a standard 5 mm
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence (e.g., zgpg30). A larger number of scans will be required compared to the *H NMR
experiment due to the lower natural abundance of 3C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

IR Data Acquisition

o Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

 Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.

» Data Acquisition: Acquire a background spectrum of the empty plates. Then, acquire the
sample spectrum. The instrument will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

o Data Processing: Label the significant peaks with their wavenumbers.

Mass Spectrometry Data Acquisition

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system (e.qg., direct injection or GC-MS).

« |onization: lonize the sample using electron ionization (El) at a standard energy of 70 eV.
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e Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion
and fragment ions.

o Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose
fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed spectroscopic profile of 5-Methylisoxazole-3-
carbonyl chloride based on predicted data and the analysis of related compounds. The
presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for
researchers working with this important chemical intermediate. The provided experimental
protocols serve as a practical guide for obtaining high-quality spectroscopic data in the
laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profiling of 5-Methylisoxazole-3-carbonyl
chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587302#spectroscopic-data-for-5-methylisoxazole-
3-carbonyl-chloride-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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